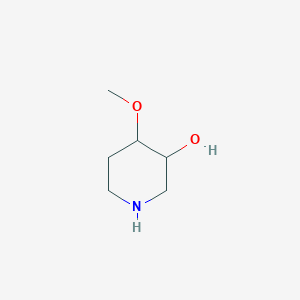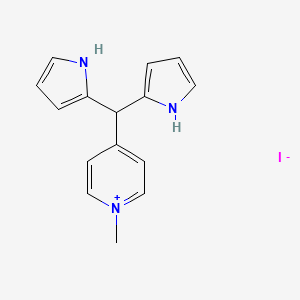
4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide is a chemical compound with the molecular formula C15H16IN3. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide typically involves the reaction of pyrrole derivatives with methylpyridinium salts. One common method includes the condensation of pyrrole with an aldehyde under acidic conditions to form the desired pyridinium salt . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also crucial due to the potential toxicity of the reagents involved .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit both anodic and cathodic reactions in corrosion processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide: A pyridinium derivative used as a fluorescent dye.
Pyrrole: A basic building block in organic chemistry with similar reactivity.
Uniqueness
4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C15H16IN3 |
|---|---|
Molekulargewicht |
365.21 g/mol |
IUPAC-Name |
4-[bis(1H-pyrrol-2-yl)methyl]-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C15H16N3.HI/c1-18-10-6-12(7-11-18)15(13-4-2-8-16-13)14-5-3-9-17-14;/h2-11,15-17H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DRWLEKLUAKHPAM-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


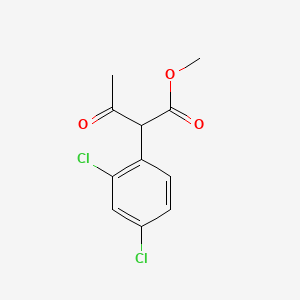
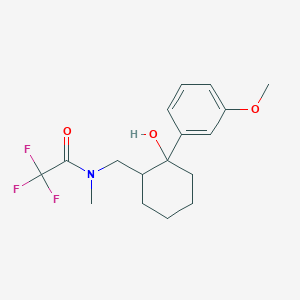


![9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one](/img/structure/B12288815.png)
![1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288818.png)
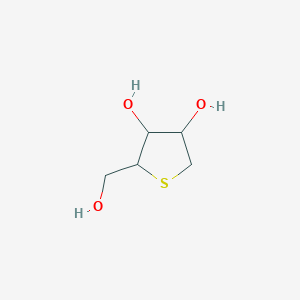

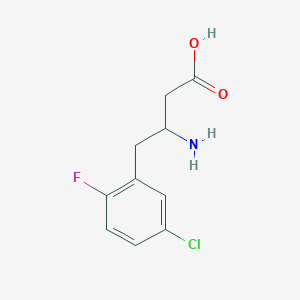

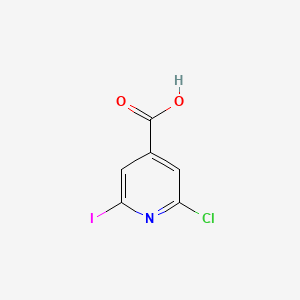
![N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide](/img/structure/B12288846.png)

